molecular formula C12H22 B1615809 (Cyclopentylmethyl)cyclohexane CAS No. 4431-89-4

(Cyclopentylmethyl)cyclohexane

Cat. No.: B1615809
CAS No.: 4431-89-4
M. Wt: 166.3 g/mol
InChI Key: YIYWTNBPUYHPLR-UHFFFAOYSA-N
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Description

(Cyclopentylmethyl)cyclohexane is an organic compound with the molecular formula C₁₂H₂₂. It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is known for its unique structural properties, which include a cyclohexane ring bonded to a cyclopentylmethyl group. The compound is also referred to as cyclohexylcyclopentylmethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentylmethyl)cyclohexane can be achieved through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopentylmethyl chloride under anhydrous conditions. This reaction typically requires the use of a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the Grignard reagent.

Another method involves the hydrogenation of 2-(1-cyclohexenyl)cyclohexanone in the presence of a suitable catalyst such as palladium on carbon. This reaction is performed under high pressure and temperature conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexylcyclopentylmethane precursors. This process is carried out in large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of high-purity catalysts and solvents is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentylmethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of UV light or a catalyst.

Major Products Formed

    Oxidation: Cyclohexanone and cyclopentanone derivatives.

    Reduction: Cyclohexylmethanol and cyclopentylmethanol.

    Substitution: Halogenated cyclohexyl and cyclopentyl derivatives.

Scientific Research Applications

(Cyclopentylmethyl)cyclohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Cyclopentylmethyl)cyclohexane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

(Cyclopentylmethyl)cyclohexane can be compared with other cycloalkanes such as:

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

cyclopentylmethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYWTNBPUYHPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196132
Record name (Cyclopentylmethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4431-89-4
Record name (Cyclopentylmethyl)cyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Cyclopentylmethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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